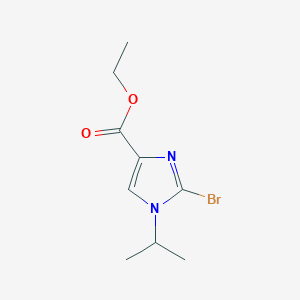

ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

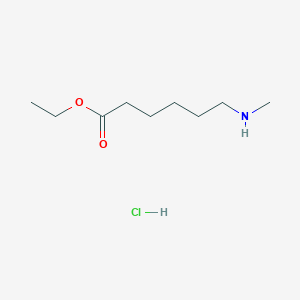

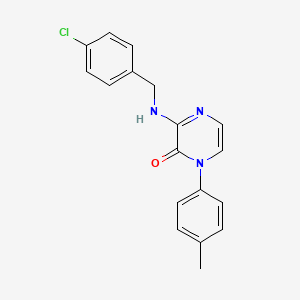

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound with the IUPAC name ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate . It has a molecular weight of 261.12 . It is a solid substance .

Molecular Structure Analysis

The InChI code for ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is1S/C9H13BrN2O2/c1-4-14-8(13)7-5-12(6(2)3)9(10)11-7/h5-6H,4H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a solid substance . It has a molecular weight of 261.12 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Synthesis Methodology

The synthesis methodologies for compounds related to ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate have been explored in various studies. For instance, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, leading to the formation of ethyl 2-bromothiazole-4-carboxylate and subsequently 2-bromo-thiazole-4-carboxy acid through saponification (Zhou Zhuo-qiang, 2009).

2. Cyclisation Applications

Cyclisation reactions using aryl radical building blocks have been applied to azoles, including compounds similar to ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate. This process synthesizes tri- and tetra-cyclic heterocycles, demonstrating the compound's utility in creating complex molecular structures (S. M. Allin et al., 2005).

3. Nucleoside Derivative Synthesis

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate and its derivatives have been utilized in the synthesis of nucleoside derivatives. This includes the creation of 2-methyl- and 2-bromomethyl-imidazole nucleoside derivatives related to AICA-riboside, showcasing the compound's role in the development of nucleoside analogs (M. García-López et al., 1983).

4. Hydrolysis and Crystallization Studies

5. Cyano-Substitution and Structural Analysis

Cyano-substitution has been applied to similar compounds, like the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate. This process includes the introduction of a carboxylate group via bromine-magnesium exchange, which could be analogous to reactions involving ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate (M. Wall et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities and are the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, the study and development of imidazole compounds, including ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate, may have significant implications for the pharmaceutical industry .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-1-propan-2-ylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)7-5-12(6(2)3)9(10)11-7/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUJJAUUBLDRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)

![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)

![3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2955208.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)